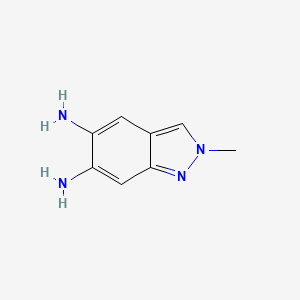
2-Methyl-2H-indazole-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-indazole-5,6-diamine: is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of two amino groups at positions 5 and 6, along with a methyl group at position 2, makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-indazole-5,6-diamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:
Cyclization of 2-azidobenzaldehydes and amines: This method involves the formation of C–N and N–N bonds without the use of a catalyst or solvent.
Cu(OAc)2-catalyzed reaction: This method employs copper acetate as a catalyst to facilitate the formation of N–N bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic processes are often preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2H-indazole-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino groups at positions 5 and 6 can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2H-indazole-5,6-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Indazole derivatives are used in the synthesis of dyes, agrochemicals, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2H-indazole-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A basic indazole structure without additional substituents.
2H-Indazole: Similar to 1H-indazole but with a different tautomeric form.
2-Methyl-1H-indazole: Similar to 2-Methyl-2H-indazole-5,6-diamine but lacks the amino groups at positions 5 and 6.
Uniqueness
This compound is unique due to the presence of both amino groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-methylindazole-5,6-diamine |
InChI |
InChI=1S/C8H10N4/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,9-10H2,1H3 |
Clave InChI |
XZQSMUUZQPKYNV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C=C(C(=CC2=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



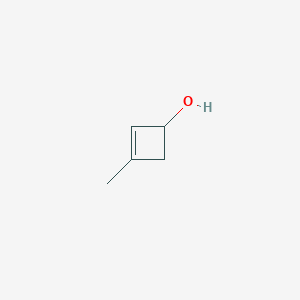

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
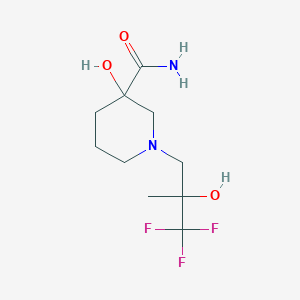
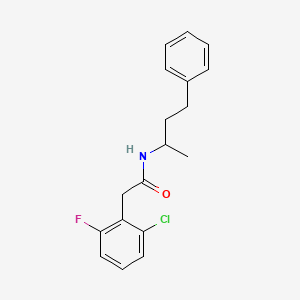
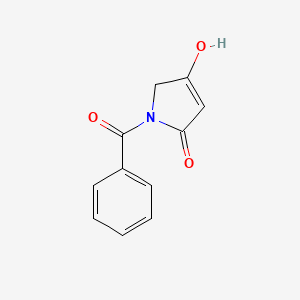
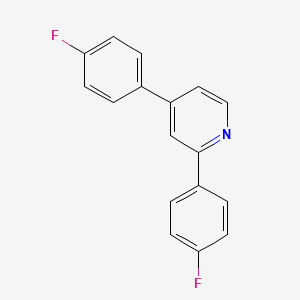

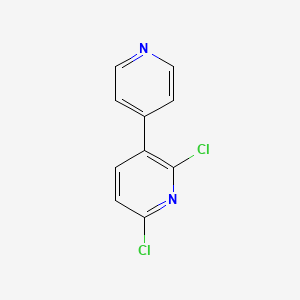
![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
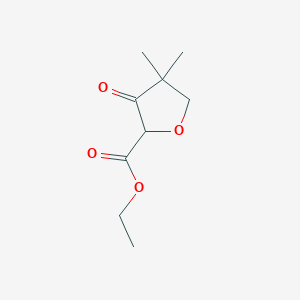
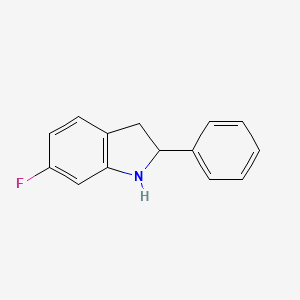
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
